molecular formula C24H31N7 B12406428 Antitumor agent-84

Antitumor agent-84

Cat. No.: B12406428
M. Wt: 417.5 g/mol
InChI Key: KSIHVGLKZIMFRF-UHFFFAOYSA-N
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Description

Antitumor agent-84 is a compound known for its potent antitumor properties. It functions as a G-quadruplex ligand, stabilizing various G-quadruplex DNA structures. This stabilization is crucial in inhibiting the proliferation of cancer cells, making this compound a promising candidate in cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Antitumor agent-84 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its antitumor activity. The synthetic route typically includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-throughput screening methods ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Antitumor agent-84 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with enhanced or modified antitumor properties. These derivatives are often tested for their efficacy in inhibiting cancer cell proliferation .

Scientific Research Applications

Antitumor agent-84 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study G-quadruplex DNA stabilization and its effects on molecular interactions.

    Biology: Investigated for its role in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

    Medicine: Explored as a potential therapeutic agent in cancer treatment, particularly in targeting specific DNA structures within cancer cells.

    Industry: Utilized in the development of new antitumor drugs and diagnostic tools for cancer detection

Mechanism of Action

Antitumor agent-84 exerts its effects by stabilizing G-quadruplex DNA structures, which are four-stranded DNA configurations found in the promoter regions of oncogenes. By stabilizing these structures, this compound inhibits the transcription of oncogenes, leading to reduced cancer cell proliferation and increased apoptosis. The molecular targets include c-MYC, KRAS, and other oncogenes involved in cancer progression .

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: These compounds also target G-quadruplex DNA structures but may have different functional groups that affect their efficacy and selectivity.

    Platinum-Based Antitumor Agents: These compounds, such as cisplatin, form covalent bonds with DNA, leading to DNA crosslinking and apoptosis. .

Uniqueness of Antitumor agent-84

This compound is unique due to its high selectivity for G-quadruplex DNA structures and its ability to stabilize multiple G-quadruplex configurations. This selectivity reduces off-target effects and enhances its therapeutic potential compared to other antitumor agents .

Properties

Molecular Formula

C24H31N7

Molecular Weight

417.5 g/mol

IUPAC Name

6-methyl-2-N-(4-methyl-8,9-dihydro-7H-cyclopenta[h]quinazolin-2-yl)-4-N-(3-pyrrolidin-1-ylpropyl)pyrimidine-2,4-diamine

InChI

InChI=1S/C24H31N7/c1-16-15-21(25-11-6-14-31-12-3-4-13-31)28-23(26-16)30-24-27-17(2)19-10-9-18-7-5-8-20(18)22(19)29-24/h9-10,15H,3-8,11-14H2,1-2H3,(H2,25,26,27,28,29,30)

InChI Key

KSIHVGLKZIMFRF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=NC(=C3C=CC4=C(C3=N2)CCC4)C)NCCCN5CCCC5

Origin of Product

United States

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